3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one
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Overview
Description
3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Substitution Reactions: Introduction of the 4-chlorophenoxy, 3,4-dimethoxyphenyl, and 4-fluorophenyl groups can be carried out through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenoxy)-4-phenylazetidin-2-one
- 4-(3,4-Dimethoxyphenyl)-1-phenylazetidin-2-one
- 1-(4-Fluorophenyl)-3-phenylazetidin-2-one
Uniqueness
3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one is unique due to the combination of its substituents, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C23H19ClFNO4 |
---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C23H19ClFNO4/c1-28-19-12-3-14(13-20(19)29-2)21-22(30-18-10-4-15(24)5-11-18)23(27)26(21)17-8-6-16(25)7-9-17/h3-13,21-22H,1-2H3 |
InChI Key |
XZJATTBGOKZMLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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